2H-Purin-2-one, 8-amino-1,3-dihydro-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

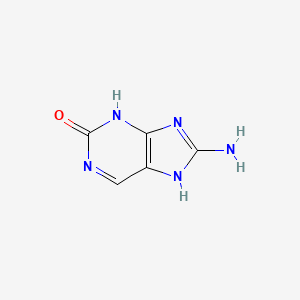

The compound 2H-Purin-2-one, 8-amino-1,3-dihydro- (CAS: 3373-53-3), commonly known as Isoguanine, is a purine derivative with structural similarities to adenine and guanine. Its molecular formula is C₅H₅N₅O, and it features a 2-oxo group and an amino substituent at position 6 of the purine ring system (notably, the user-specified "8-amino" appears inconsistent with established nomenclature; the correct positional numbering places the amino group at C6 in purine derivatives) . Isoguanine is utilized as a reference standard in pharmaceutical quality control, particularly in HPLC analysis, due to its role as a minor nucleobase in RNA and DNA . Its structural uniqueness lies in the tautomeric equilibrium between keto and enol forms, influencing its biochemical interactions .

Preparation Methods

Annulation Reactions from 5-Aminoimidazole-4-Carbonitriles

This method leverages annulation reactions to construct the purine ring with precise substitution at C8. Starting materials include 5-aminoimidazole-4-carbonitriles (1–8 ), which undergo cyclization with annulation agents to form 8,9-disubstituted purines .

Reaction Mechanism

The process involves:

-

Condensation of intermediates (e.g., amino-imidazole carbonitriles) with formic acid, urea, or guanidine carbonate.

-

Cyclization to form the purine ring, with regioselectivity controlled by the annulation agent .

Key Examples

Multicomponent Synthesis Using Prebiotic Reagents

This approach mimics prebiotic chemistry, utilizing aminomalononitrile (AMN), amino acids, urea, and formic acid under microwave irradiation . The method emphasizes atom economy and sustainability.

Reaction Protocol

-

Mix prebiotic reagents (AMN, α-amino acid methyl esters, urea) in acetonitrile/water.

-

Microwave irradiation (250 W, 200°C, 2–10 min) to trigger multicomponent annulation.

-

Regioselective cyclization to yield C8-substituted purines, such as 2,6-diamino-purines or iso-guanines .

Advantages

-

High efficiency : Solvent-free conditions and rapid reaction times.

-

Diverse substituents : Amino acid residues at C8 enable structural diversity .

Ring Closure of Uracil or Xanthine Precursors

This method involves cyclizing uracil derivatives to form the purine ring, with substitutions introduced at C8.

Case Study: Xanthine Derivatives

-

Chlorination of 3-methyl-3,7-dihydro-purine-2,6-dione with NCS in DMF to form 8-chloro intermediates .

-

Nucleophilic substitution with amines (e.g., 3-aminopiperidine) to introduce amino groups at C8 .

| Intermediate | Reagent | Product | Yield (%) | Conditions | Reference |

|---|---|---|---|---|---|

| 8-Chloro-3-methyl-3,7-dihydro-purine-2,6-dione | (R)-3-Aminopiperidine | 8-(3-Aminopiperidin-1-yl)-xanthine | 78–94% | NMP, NaHCO₃, 90°C |

Post-synthetic modifications enable precise introduction of the 8-amino group.

Amination via Phase Transfer Catalysis

-

Alkylation of purine precursors with methanesulfonic acid but-2-ynyl ester in NMP/KHCO₃ .

-

Chlorination with NCS in DMF.

-

Amination with enantiomerically pure amines (e.g., (R)-3-aminopiperidine) using phase transfer catalysts (e.g., TBAB) .

Key Challenges

-

Stereocontrol : Requires enantiomerically pure intermediates to avoid diastereomers .

-

Purity : Industrial-scale processes demand efficient deprotection and recrystallization .

Reduction of Nitro Precursors

While less common, nitro-to-amine reduction offers an alternative route.

Example: Nitro to Amino Conversion

-

Nitration of purine intermediates at C8.

-

Catalytic hydrogenation (e.g., Pd/C, H₂) to reduce nitro groups to amines .

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

2H-Purin-2-one, 8-amino-1,3-dihydro- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the purine ring.

Substitution: Nucleophilic substitution reactions can introduce new substituents at specific positions on the purine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like ammonia or amines. Reaction conditions often involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce amino-substituted purines .

Scientific Research Applications

2H-Purin-2-one, 8-amino-1,3-dihydro- has a wide range of scientific research applications:

Chemistry: It is used as a building block in organic synthesis and the development of new materials.

Biology: This compound is studied for its role in nucleic acid chemistry and its potential as a mutagenic agent.

Medicine: Research explores its potential as an antiviral and anticancer agent due to its structural similarity to biologically active purines.

Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds

Mechanism of Action

The mechanism of action of 2H-Purin-2-one, 8-amino-1,3-dihydro- involves its interaction with nucleic acids and enzymes. It can act as an analog of natural purines, interfering with DNA and RNA synthesis. This interference can lead to the inhibition of cell proliferation, making it a potential candidate for anticancer and antiviral therapies .

Comparison with Similar Compounds

Purine derivatives share a bicyclic aromatic ring system but differ in substituent positions and functional groups, leading to distinct chemical and biological properties. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Key Findings :

This alters hydrogen-bonding patterns, affecting base-pairing in nucleic acids . The sulfur-containing derivative (CAS 646510-73-8) exhibits enhanced lipophilicity due to the thioether and dimethoxyphenyl groups, making it suitable for membrane permeability studies .

Biological Activity: Isoguanine is less abundant in nature than adenine or guanine but plays roles in mutagenesis and nucleotide analog design . Inosine and uridine are critical in energy metabolism (e.g., ATP regeneration) and RNA synthesis, respectively, whereas Isoguanine is primarily a research tool .

Analytical Utility :

- Isoguanine’s high purity (HPLC ≥98%) makes it a reliable reference standard for detecting impurities in pharmaceuticals, such as adenine sulfate (CAS 321-30-2) .

Notes on Discrepancies and Limitations

- Positional Ambiguity: The user-specified "8-amino" conflicts with IUPAC nomenclature for purines, where numbering places substituents at C2, C6, or C7. Isoguanine is definitively a 6-amino-2-oxo derivative .

- Evidence Gaps: No direct data on an 8-amino variant was found in the provided evidence. The comparison assumes the intended compound is Isoguanine (CAS 3373-53-3).

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2H-Purin-2-one, 8-amino-1,3-dihydro-?

- Methodological Answer : Synthesis can be optimized via catalytic hydrogenation or regioselective amination. For example, fluoro-substituted cyclopentenyl intermediates (as in EP3378855 B1) may guide stereochemical control during ring closure. Key parameters include reaction temperature (20–80°C), solvent polarity (e.g., DMF/water mixtures), and catalyst selection (e.g., Pd/C for deprotection steps). Purification via column chromatography with gradient elution (hexane/ethyl acetate) is recommended .

Q. How can researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Use orthogonal analytical techniques:

Q. What stability studies are critical for this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability testing:

- Thermal Stability : Use TGA/DSC to assess decomposition above 150°C (common for purine derivatives) .

- pH Stability : Incubate in buffers (pH 2–12) and monitor degradation via HPLC. Amino groups may protonate at acidic pH, altering solubility .

Q. How should researchers handle and store this compound to prevent degradation?

- Methodological Answer : Store under inert gas (argon) at -20°C in amber vials. Avoid aqueous solvents unless lyophilized. Conduct periodic purity checks via TLC (silica gel, chloroform/methanol 9:1) .

Advanced Research Questions

Q. How can contradictions in reported solubility data for this compound be resolved?

- Methodological Answer : Cross-validate using multiple methods:

- Dynamic Light Scattering (DLS) : Measure aggregation in aqueous solutions.

- NMR Solubility Assays : Use D2O/DMSO-d6 mixtures to quantify dissolved species .

- High-Throughput Screening : Test solubility in 96-well plates with varied co-solvents (e.g., PEG-400) .

Q. What computational approaches predict the biological activity of 2H-Purin-2-one derivatives?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with purine receptors (e.g., adenosine deaminase).

- DFT Calculations : Analyze electron density maps (B3LYP/6-31G*) to identify nucleophilic sites for functionalization .

Q. How can reaction mechanisms for dihydro purine ring opening be experimentally validated?

- Methodological Answer :

- Isotopic Labeling : Introduce ¹⁵N at the 8-amino group to track intermediates via LC-MS/MS.

- Kinetic Isotope Effects (KIE) : Compare reaction rates of ¹H vs. ²H substrates to identify rate-determining steps .

Q. What strategies mitigate interference from byproducts during nucleoside analog synthesis?

- Methodological Answer :

- Tagged Protecting Groups : Use photolabile groups (e.g., nitroveratryl) for selective deprotection.

- In-line IR Spectroscopy : Monitor reaction progress in real-time to optimize quenching points .

Q. How does 2H-Purin-2-one, 8-amino-1,3-dihydro- interact with nucleotide-binding enzymes?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) to kinases or GTPases.

- Crystallography : Co-crystallize with target enzymes (e.g., PDB 1ATP) to resolve binding conformations .

Q. What advanced statistical models are suitable for analyzing dose-response data in cytotoxicity studies?

Properties

Molecular Formula |

C5H5N5O |

|---|---|

Molecular Weight |

151.13 g/mol |

IUPAC Name |

8-amino-3,7-dihydropurin-2-one |

InChI |

InChI=1S/C5H5N5O/c6-4-8-2-1-7-5(11)10-3(2)9-4/h1H,(H4,6,7,8,9,10,11) |

InChI Key |

ONUVFTMPNBUAJT-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC(=O)NC2=C1NC(=N2)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.